

A Comprehensive Technical Guide to 2-Amino-4-methoxy-5-nitrobenzonitrile

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Compound of Interest

Compound Name: 2-Amino-4-methoxy-5-nitrobenzonitrile

Cat. No.: B597350

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of **2-Amino-4-methoxy-5-nitrobenzonitrile**, a key chemical intermediate. It covers its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in medicinal chemistry and drug development, particularly as a building block for targeted therapeutics.

Chemical and Physical Properties

2-Amino-4-methoxy-5-nitrobenzonitrile is an aromatic compound characterized by the presence of an amino, a methoxy, a nitro, and a nitrile functional group attached to a benzene ring. These functional groups make it a versatile precursor in organic synthesis. While specific experimental data for this exact compound is not widely published, the table below summarizes its key identifiers and expected properties based on related structures.

Property	Value	Source
IUPAC Name	2-amino-4-methoxy-5-nitrobenzonitrile	
Molecular Formula	C ₈ H ₇ N ₃ O ₃	
Molecular Weight	193.16 g/mol	
Appearance	Expected to be a solid powder	[1]
Solubility	Likely soluble in organic solvents like DMSO and DMF	[2]
CAS Number	Not explicitly available in search results	

Note: Some properties are inferred from closely related compounds like 2-Amino-5-nitrobenzonitrile.

Synthesis and Experimental Protocols

The synthesis of substituted benzonitriles often involves nucleophilic aromatic substitution or multi-step reactions starting from simpler benzene derivatives. Below is a representative protocol for the synthesis of a structurally related compound, which can be adapted for **2-Amino-4-methoxy-5-nitrobenzonitrile**.

Protocol: Synthesis of a Substituted Aminonitrobenzoate Derivative

This protocol is based on the synthesis of (2-cyano-4-nitro)-(4'-methoxy)-diphenylamine and illustrates a common method for forming an amino-benzonitrile linkage.[2]

Materials:

- p-Methoxyaniline
- 2-Fluoro-5-nitrobenzonitrile
- Triethylamine

- Dimethyl sulfoxide (DMSO)
- N,N-dimethylacetamide
- Ethanol
- Ice-water mixture

Equipment:

- 250mL three-necked flask
- Magnetic stirrer
- Thermometer
- Condenser
- Nitrogen inlet
- Filtration apparatus

Procedure:

- **Reaction Setup:** To a 250mL three-necked flask equipped with a magnetic stirrer, thermometer, and condenser, add p-methoxyaniline (12.3g, 100.0 mmol), 2-Fluoro-5-nitrobenzonitrile (10.2g, 50.0 mmol), and triethylamine (10.1g, 100.0 mmol).
- **Solvent Addition:** Add 48mL of dimethyl sulfoxide (DMSO) to the flask.
- **Reaction Conditions:** With continuous stirring and under a nitrogen atmosphere, heat the reaction mixture to 100°C for 40 hours.^[2]
- **Work-up:** After 40 hours, cool the reaction mixture to room temperature. Pour the mixture into an ice-water bath and stir well to precipitate the crude product.
- **Purification:** Filter the crude product. Recrystallize the solid from a mixture of N,N-dimethylacetamide and ethanol (2:1 volume ratio) to yield the pure product.

This general approach of nucleophilic aromatic substitution is a fundamental strategy for synthesizing complex benzonitrile intermediates like **2-Amino-4-methoxy-5-nitrobenzonitrile**.

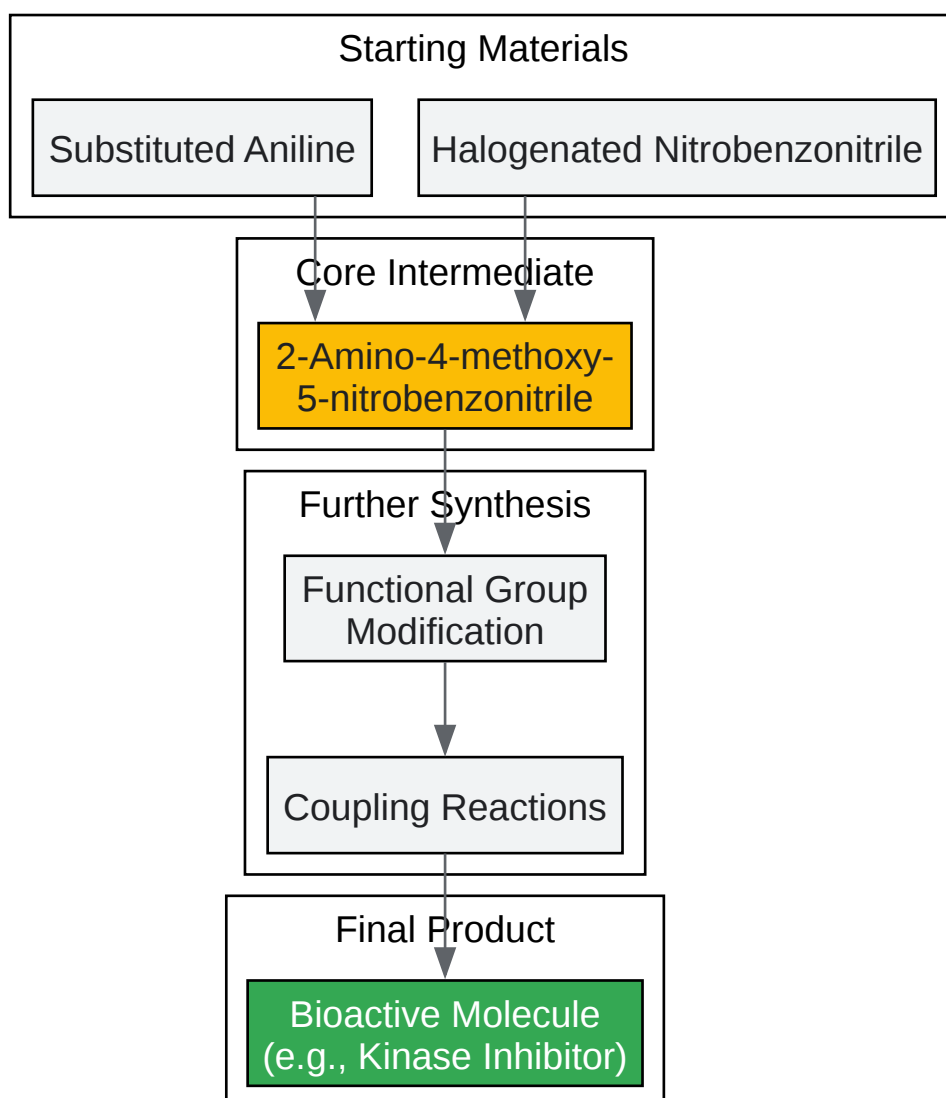
Applications in Drug Discovery and Development

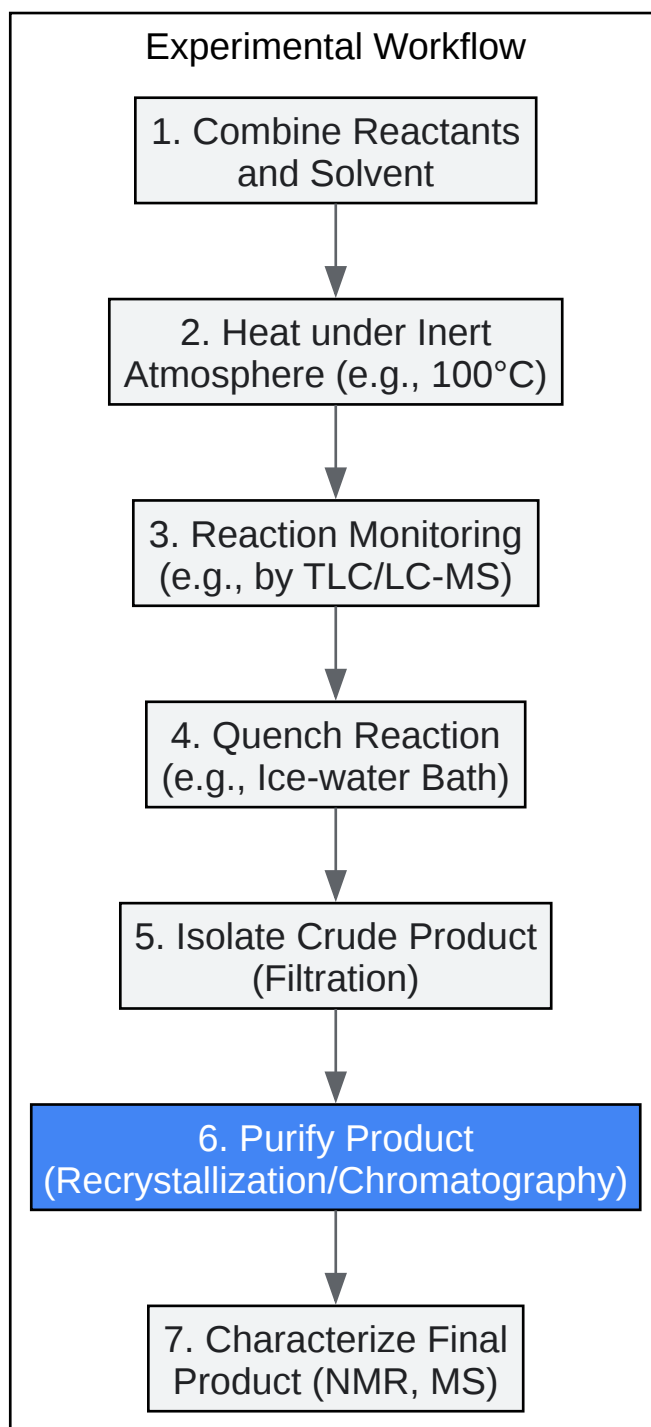
Substituted benzonitriles are crucial intermediates in the synthesis of pharmaceuticals. Related compounds, such as 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, are pivotal in the synthesis of targeted cancer therapies like Gefitinib.^[3] Gefitinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), which is implicated in the growth of non-small cell lung cancer.^{[3][4]}

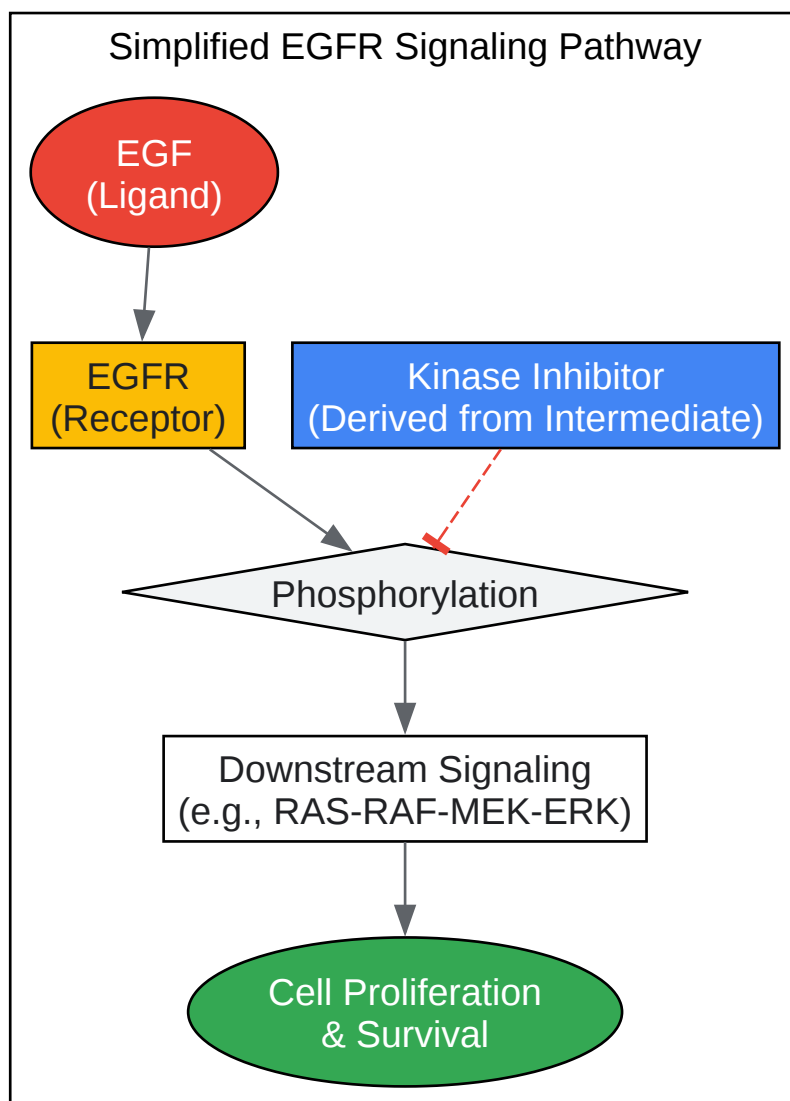
The versatile structure of **2-Amino-4-methoxy-5-nitrobenzonitrile**, with its multiple functional groups, allows for further chemical modifications, making it a valuable building block for creating novel therapeutic agents.^[3] Its derivatives have been explored for various biological activities, including antimicrobial and cytotoxic effects.^{[5][6][7]}

Logical and Workflow Visualizations

The following diagrams illustrate the synthetic logic and potential biological context for compounds derived from **2-Amino-4-methoxy-5-nitrobenzonitrile**.







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